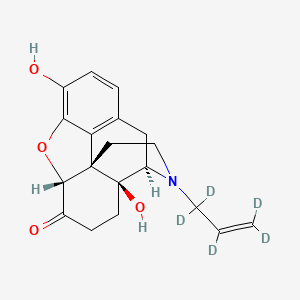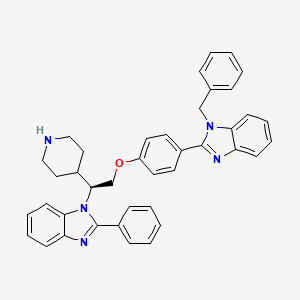
Deltarasin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deltarasin est un inhibiteur de petite molécule qui cible l'interaction entre la protéine KRAS et la phosphodiestérase delta (PDEδ). Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier dans les cancers liés aux mutations de KRAS .
Applications De Recherche Scientifique
Deltarasin has a wide range of scientific research applications, including:
Cancer Research: this compound is primarily used in cancer research to study its effects on KRAS-driven cancers. .
Biological Studies: Researchers use this compound to investigate the role of KRAS in cellular signaling pathways and its impact on cell proliferation and apoptosis.
Drug Development: This compound serves as a lead compound for the development of new cancer therapeutics targeting the KRAS-PDEδ interaction.
Mécanisme D'action
Target of Action
Deltarasin primarily targets the KRAS-PDEδ interaction . KRAS is a protein that regulates cell growth and division, and its mutations are often associated with various types of cancer . PDEδ is a protein that binds to and actively shuttles KRAS to the correct location in plasma membranes, where it can then activate various signaling pathways required for the initiation and maintenance of cancer .
Mode of Action
This compound inhibits the KRAS-PDEδ interactions by binding to a hydrophobic pocket on PDEδ . This binding results in the disruption of KRAS signaling . The disruption of the KRAS–PDEδ interaction abrogates oncogenic signaling by KRAS .
Biochemical Pathways
The disruption of KRAS localization by this compound affects its signaling capacity. It reduces the levels of the downstream kinases extracellular signal-regulated kinase 1 (ERK1) and ERK2 . This compound induces apoptosis by inhibiting the interaction of KRAS with PDEδ and its downstream signaling pathways, while it induces autophagy through the AMPK-mTOR signaling pathway .
Pharmacokinetics
It’s known that this compound has nanomolar potency as well as sufficient solubility and membrane permeability . Further clinical studies are required to test its toxicity and efficiency in patients .
Result of Action
This compound produces both apoptosis and autophagy in KRAS-dependent lung cancer cells in vitro and inhibits lung tumor growth in vivo . It induces apoptosis via elevation of reactive oxygen species (ROS). In contrast, inhibition of ROS significantly attenuates this compound-induced cell death .
Action Environment
The action of this compound can be enhanced by simultaneously blocking tumor protective autophagy, but inhibited if combined with an antioxidant The environment, therefore, plays a crucial role in the efficacy of this compound
Analyse Biochimique
Biochemical Properties
Deltarasin binds to the farnesyl-binding pocket of PDEδ in cells, inhibiting its interaction with KRAS and disrupting RAS signaling . This interaction is crucial for the plasma membrane localization of prenylated Ras .
Cellular Effects
This compound has been reported to prevent KRAS plasma membrane localization and subsequent RAS/RAF signaling in human pancreatic ductal adenocarcinoma cell lines . It also produces apoptosis and autophagy in KRAS-dependent lung cancer cells in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the interaction of PDEδ with KRAS and its downstream signaling pathways . It also induces autophagy through the AMPK-mTOR signaling pathway .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to inhibit lung tumor growth in vivo
Metabolic Pathways
It is known that this compound affects the AMPK-mTOR signaling pathway, which plays a key role in cellular metabolism .
Transport and Distribution
This compound is known to affect the localization of KRAS, preventing its accumulation at the plasma membrane
Subcellular Localization
This compound affects the subcellular localization of KRAS, preventing its enrichment at the plasma membrane
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Deltarasin est synthétisé par un procédé de synthèse organique en plusieurs étapes. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupe fonctionnel pour améliorer son affinité de liaison et sa spécificité pour PDEδ. La voie de synthèse comprend généralement :
Formation de la structure de base : Cela implique la construction du système cyclique hétérocyclique central.
Modifications de groupe fonctionnel : Introduction de divers substituants pour améliorer les propriétés pharmacocinétiques du composé et son affinité de liaison.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait le passage à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, pour garantir un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Deltarasin subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : Ces réactions impliquent le remplacement d'un groupe fonctionnel par un autre, souvent pour améliorer l'activité ou la stabilité du composé.
Réactions d'oxydation et de réduction : Ces réactions sont utilisées pour modifier l'état d'oxydation du composé, ce qui peut affecter son activité biologique.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et la modification de this compound comprennent :
Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Solvants : Tels que le diméthylsulfoxyde (DMSO) et le méthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions sont divers dérivés de this compound, chacun avec des activités biologiques et des propriétés pharmacocinétiques potentiellement différentes .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Recherche sur le cancer : this compound est principalement utilisé dans la recherche sur le cancer pour étudier ses effets sur les cancers liés à KRAS. .
Études biologiques : Les chercheurs utilisent this compound pour enquêter sur le rôle de KRAS dans les voies de signalisation cellulaire et son impact sur la prolifération cellulaire et l'apoptose.
Développement de médicaments : This compound sert de composé de référence pour le développement de nouvelles thérapies anticancéreuses ciblant l'interaction KRAS-PDEδ.
Mécanisme d'action
This compound exerce ses effets en se liant à la poche de liaison du prényle de PDEδ, empêchant ainsi l'interaction entre KRAS et PDEδ. Cette perturbation entraîne une mauvaise localisation de KRAS depuis la membrane plasmique, nuisant à sa capacité à activer les voies de signalisation en aval impliquées dans la prolifération cellulaire et la survie. Les principales cibles moléculaires et voies affectées par this compound comprennent la voie de signalisation RAS/RAF/MEK/ERK .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide farnésylthiosalicylique (FTS) : Un autre inhibiteur de la protéine RAS, mais avec un mécanisme d'action différent.
Kobe0065 : Une petite molécule qui cible également la protéine RAS mais par un site de liaison différent.
Unicité de Deltarasin
This compound est unique en raison de sa haute spécificité et de son affinité pour la poche de liaison de PDEδ, ce qui en fait un puissant inhibiteur de l'interaction KRAS-PDEδ. Cette spécificité réduit les effets hors cible et améliore son potentiel en tant qu'agent thérapeutique .
Propriétés
IUPAC Name |
1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKEDSUXKTTTC-KXQOOQHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H37N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
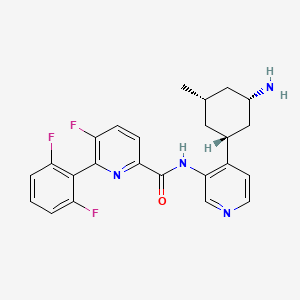
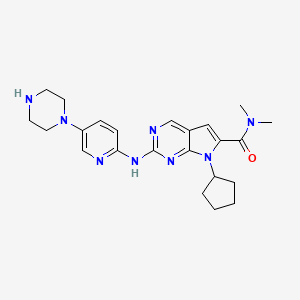

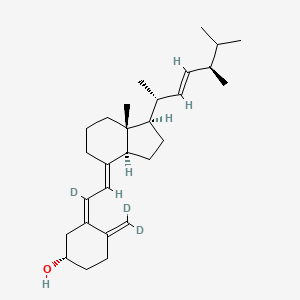
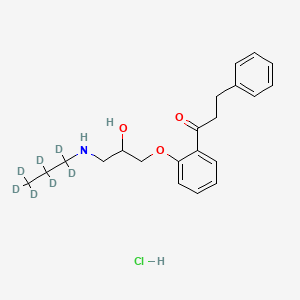

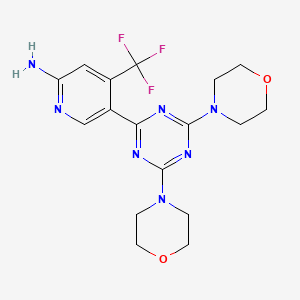

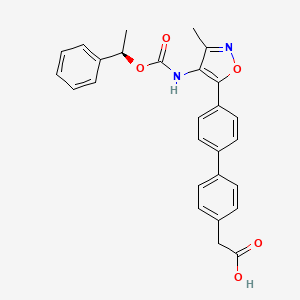
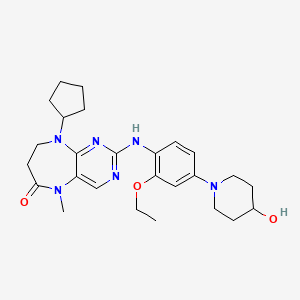
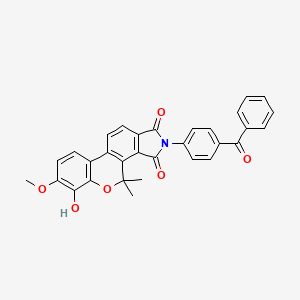

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
